molecular formula C4H10NO2+ B035830 Ammonium methacrylate CAS No. 16325-47-6

Ammonium methacrylate

Cat. No.: B035830
CAS No.: 16325-47-6
M. Wt: 103.12 g/mol
InChI Key: DZGUJOWBVDZNNF-UHFFFAOYSA-N
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Description

Ammonium methacrylate is a chemical compound that belongs to the family of methacrylate salts. It is derived from methacrylic acid and ammonium hydroxide. This compound is known for its polymerizable properties, making it a valuable component in various industrial and scientific applications. This compound is commonly used in the production of polymers and copolymers, which are essential in the manufacture of plastics, adhesives, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium methacrylate can be synthesized through the neutralization reaction between methacrylic acid and ammonium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:

CH2=C(CH3)COOH+NH4OHCH2=C(CH3)COONH4++H2O\text{CH}_2=\text{C}(\text{CH}_3)\text{COOH} + \text{NH}_4\text{OH} \rightarrow \text{CH}_2=\text{C}(\text{CH}_3)\text{COO}^-\text{NH}_4^+ + \text{H}_2\text{O} CH2​=C(CH3​)COOH+NH4​OH→CH2​=C(CH3​)COO−NH4+​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization reactions. The process involves the careful control of reaction conditions to ensure high purity and yield. The reaction mixture is typically subjected to filtration and purification steps to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Ammonium methacrylate undergoes various chemical reactions, including polymerization, esterification, and substitution reactions.

Common Reagents and Conditions:

    Polymerization: this compound can polymerize in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile. The polymerization reaction is typically carried out at elevated temperatures (around 60-80°C) to form polymethacrylate.

    Esterification: This compound can react with alcohols in the presence of acid catalysts to form methacrylate esters.

    Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Major Products Formed:

    Polymethacrylate: Formed through polymerization.

    Methacrylate Esters: Formed through esterification reactions.

Scientific Research Applications

Ammonium methacrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers. These polymers are utilized in the production of plastics, adhesives, and coatings.

    Biology: this compound-based polymers are used in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

    Medicine: The compound is used in the formulation of dental materials, including dental composites and adhesives, due to its excellent bonding properties and biocompatibility.

    Industry: this compound is employed in the production of specialty coatings, inks, and sealants. It is also used in the manufacture of optical materials and electronic components.

Mechanism of Action

The mechanism of action of ammonium methacrylate primarily involves its polymerizable nature. When subjected to polymerization conditions, the methacrylate groups undergo free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as high strength, flexibility, and resistance to environmental factors. The molecular targets and pathways involved in the polymerization process include the initiation, propagation, and termination steps of free radical polymerization.

Comparison with Similar Compounds

    Methyl Methacrylate: Known for its use in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.

    Ethyl Methacrylate: Used in the manufacture of polymers with applications in coatings and adhesives.

    Butyl Methacrylate: Utilized in the production of flexible and impact-resistant polymers.

Uniqueness: Ammonium methacrylate is unique due to its ionic nature, which imparts different solubility and reactivity characteristics compared to its non-ionic counterparts. This makes it particularly useful in applications where ionic interactions are beneficial, such as in the development of ion-exchange resins and certain biomedical applications.

Properties

IUPAC Name

azanium;2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.H3N/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGUJOWBVDZNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28805-15-4, 30875-88-8
Record name Ammonium polymethacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28805-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, ammonium salt (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30875-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0023874
Record name Ammonium methacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16325-47-6
Record name Ammonium methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16325-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016325476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.713
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMMONIUM METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2243103QO
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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